molecular formula C13H9Cl2N5 B14780387 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine

3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine

Cat. No.: B14780387
M. Wt: 306.15 g/mol
InChI Key: REPWZGWEHFEUEO-UHFFFAOYSA-N
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Description

3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine is an organic compound belonging to the class of phenyltetrazoles and derivatives . This compound is characterized by the presence of a pyridine ring substituted with a tetrazole ring, which is further substituted with a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine typically involves the reaction of 2,3-dichlorobenzyl chloride with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 3-pyridylmethyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.

Chemical Reactions Analysis

3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may lead to the formation of reduced tetrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as purinergic receptors. It acts as an antagonist at these receptors, inhibiting their activity and thereby modulating various physiological processes . The pathways involved include the inhibition of receptor-mediated signaling cascades, which can lead to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine include other phenyltetrazole derivatives and pyridine-based compounds. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and its ability to act as a selective antagonist at purinergic receptors, which distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H9Cl2N5

Molecular Weight

306.15 g/mol

IUPAC Name

3-[[5-(2,3-dichlorophenyl)tetrazol-2-yl]methyl]pyridine

InChI

InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-19-20(18-13)8-9-3-2-6-16-7-9/h1-7H,8H2

InChI Key

REPWZGWEHFEUEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC3=CN=CC=C3

Origin of Product

United States

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